![molecular formula C12H10ClNO3 B3372572 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 923738-58-3](/img/structure/B3372572.png)
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Übersicht
Beschreibung
“3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid” is a compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms, one oxygen atom and one nitrogen atom . The compound also contains a 2-chlorophenyl group and a propanoic acid group . The empirical formula is C11H9ClN2O3 .
Molecular Structure Analysis
The molecular structure of “this compound” includes an oxazole ring, a 2-chlorophenyl group, and a propanoic acid group . The molecular weight is 252.65 .Wissenschaftliche Forschungsanwendungen
Chemical Compound Overview
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a chemical compound with potential applications in various scientific research fields. Although specific studies directly addressing this compound were not found, research on structurally or functionally related compounds offers insights into potential applications and the broader context of scientific interest in similar chemical entities.
Phenolic Compounds in Therapeutics
Research on phenolic compounds, such as Chlorogenic Acid (CGA), illustrates the broad interest in compounds with antioxidant, anti-inflammatory, and various therapeutic roles. CGA, for instance, exhibits significant biological activities including antioxidant, antibacterial, hepatoprotective, cardioprotective, and neuroprotective effects. It modulates lipid metabolism and glucose, potentially offering treatment avenues for hepatic steatosis, cardiovascular disease, diabetes, and obesity. The understanding of such compounds underscores the relevance of phenolic acids in scientific research, suggesting potential areas of investigation for related compounds like this compound (Naveed et al., 2018).
Phenolic Acids as Nutraceuticals
Further demonstrating the scientific interest in phenolic acids, studies on chlorogenic acid highlight its dual role as a food additive and a nutraceutical against metabolic syndrome. Its health-promoting properties include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This underscores the multifaceted applications of phenolic acids in both food science and therapeutic contexts, potentially paralleling the applications for structurally related compounds (Santana-Gálvez et al., 2017).
Environmental Applications
Investigations into the environmental behavior of phenolic compounds, such as the sorption of phenoxy herbicides and chlorophenols, inform on the environmental impact and fate of such chemicals. Understanding the interactions of these compounds with soil and organic matter provides essential insights for environmental safety assessments and the development of remediation strategies. This research area may offer relevant contexts for studying the environmental interactions of this compound and related compounds (Werner et al., 2012).
Zukünftige Richtungen
The future directions for research on “3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid” and similar oxazole derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Oxazole derivatives have been known to exhibit a wide range of biological activities, which makes them interesting targets for medicinal chemistry .
Eigenschaften
IUPAC Name |
3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIOOFBFHBHUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3372491.png)
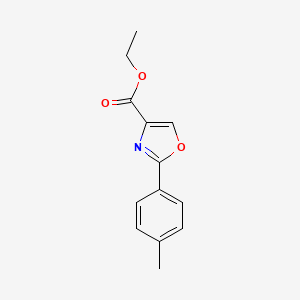
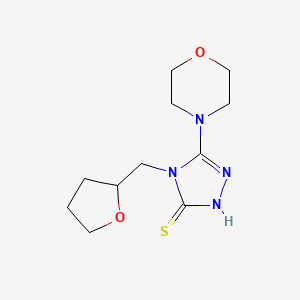
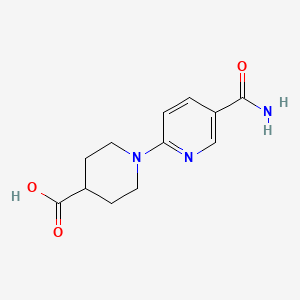
![2-chloro-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3372517.png)
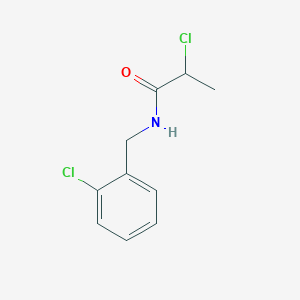
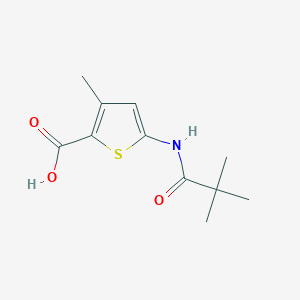
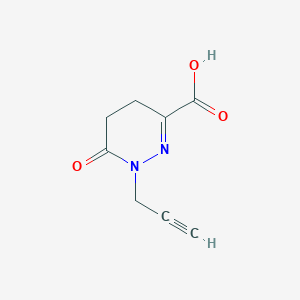
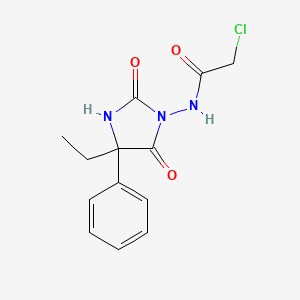
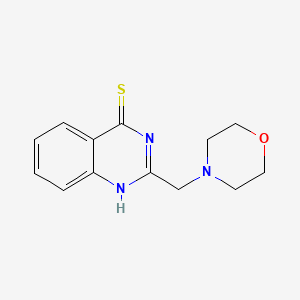
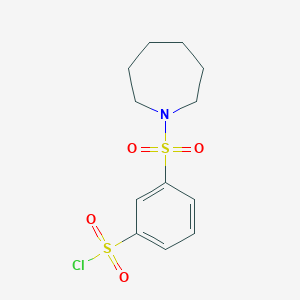
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3372570.png)
![2-chloro-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3372587.png)
![8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372600.png)